molecular formula C22H32N2 B5048549 1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine

1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine

Cat. No.: B5048549
M. Wt: 324.5 g/mol
InChI Key: DSSWWXYXDHIZDS-UHFFFAOYSA-N
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Description

The compound “1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine” is a complex organic molecule. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains a bicyclic heptane structure, which is a type of hydrocarbon .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. If this compound has biological activity, it could potentially act by interacting with biological targets such as proteins or enzymes .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

Future research on this compound could involve elucidating its structure, synthesizing it, studying its reactivity, and investigating any potential biological activity .

Properties

IUPAC Name

1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-(2,5-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2/c1-16-5-6-17(2)21(13-16)24-11-9-23(10-12-24)15-18-7-8-19-14-20(18)22(19,3)4/h5-7,13,19-20H,8-12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSWWXYXDHIZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CCC4CC3C4(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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